molecular formula C46H46Cl2N10O7S2 B12743293 Einecs 283-846-5 CAS No. 84753-00-4

Einecs 283-846-5

Cat. No.: B12743293
CAS No.: 84753-00-4
M. Wt: 986.0 g/mol
InChI Key: QILDUVCJEUKTRT-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 283-846-5 identifies a chemical substance registered under the EU regulatory framework. EINECS serves as a comprehensive list of chemicals marketed in the EU between 1971 and 1981.

EINECS compounds are typically classified based on their structural motifs (e.g., metal salts, organic halides, or heterocyclic derivatives) and industrial applications. The absence of specific data for EINECS 283-846-5 in the provided sources underscores the challenges in sourcing authoritative information for certain legacy chemicals. Regulatory documents (e.g., CLP Annex VIII) emphasize the need for precise identification via CAS numbers, IUPAC names, or harmonized classification codes when EINECS entries lack sufficient detail.

Properties

CAS No.

84753-00-4

Molecular Formula

C46H46Cl2N10O7S2

Molecular Weight

986.0 g/mol

IUPAC Name

1,2-bis(2-methylphenyl)guanidine;2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C16H12Cl2N4O7S2.2C15H17N3/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;2*1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*3-10H,1-2H3,(H3,16,17,18)

InChI Key

QILDUVCJEUKTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 283-846-5 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to strict regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Einecs 283-846-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may involve reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Einecs 283-846-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and product formulations .

Mechanism of Action

The mechanism of action of Einecs 283-846-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in scientific research and industrial applications .

Comparison with Similar Compounds

Research Challenges and Recommendations

Data Availability : Many EINECS entries lack modern characterization (e.g., spectral data, safety profiles). Collaborative efforts between academia and regulators are critical.

Standardization : Discrepancies in naming conventions (e.g., CAS vs. IUPAC) complicate cross-referencing.

Ethical Reporting : Studies involving hazardous analogs must detail safety protocols (e.g., handling toxic intermediates).

Q & A

Q. What analytical techniques are recommended for characterizing the structural and physicochemical properties of Einecs 283-846-5?

Methodological Answer:

  • Spectroscopic methods : Use nuclear magnetic resonance (NMR) for structural elucidation, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation .
  • Chromatographic techniques : High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry ensures purity assessment and quantitation .
  • Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points, decomposition temperatures, and stability under controlled heating rates .

Table 1: Key Analytical Techniques for Characterization

TechniqueApplicationLimitations
NMRStructural confirmationRequires high-purity samples; limited to soluble compounds
HPLCPurity assessmentMethod development time-intensive; solvent compatibility critical
TGAThermal stabilityLimited to solid-state analysis; may not capture kinetic instability

Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to identify critical variables (e.g., temperature, catalyst loading) affecting yield and purity .
  • In-line monitoring : Implement real-time reaction monitoring via IR or Raman spectroscopy to detect intermediates and endpoint .
  • Statistical control charts : Track batch-to-batch variability in key parameters (e.g., reaction time, pH) to establish process robustness .

What frameworks guide the formulation of research questions for studying this compound’s environmental fate?

Methodological Answer:

  • PICOT Framework : Define Population (e.g., aquatic ecosystems), Intervention (compound concentration), Comparison (control vs. treated systems), Outcome (biodegradation rate), and Timeframe (long-term exposure) .
  • PEO Framework : Specify Population (target organisms), Exposure (bioavailability), and Outcome (toxicity endpoints) .

Advanced Research Questions

Q. How can experimental designs resolve contradictions between computational predictions and empirical observations of this compound’s reactivity?

Methodological Answer:

  • Validation protocols : Compare density functional theory (DFT) calculations with kinetic studies (e.g., stopped-flow spectroscopy) under varying conditions (pH, solvent polarity) .
  • Hybrid models : Integrate machine learning (e.g., QSAR models) with experimental data to refine predictive accuracy for reaction pathways .
  • Sensitivity analysis : Quantify the impact of parameter uncertainties (e.g., activation energy) on model outputs using Monte Carlo simulations .

Q. What strategies address discrepancies in reported thermodynamic data (e.g., ΔH, ΔG) across studies?

Methodological Answer:

  • Meta-analysis : Aggregate published data to identify outliers and assess methodological biases (e.g., calorimetry vs. computational methods) .
  • Error source mapping : Classify errors as instrumental (e.g., calibration drift), procedural (e.g., sample handling), or contextual (e.g., solvent impurities) .
  • Collaborative validation : Conduct round-robin studies across labs using standardized protocols to isolate systemic errors .

Q. How can researchers mitigate decomposition during high-temperature characterization of this compound?

Methodological Answer:

  • Inert atmosphere techniques : Use argon or nitrogen purge in TGA/DSC to minimize oxidative degradation .
  • Fast-scan calorimetry : Reduce thermal exposure time to capture metastable phases before decomposition .
  • Cryogenic trapping : Couple evolved gas analysis (EGA) with liquid nitrogen traps to identify volatile decomposition products .

Data Analysis and Contradiction Resolution

Q. What statistical methods are appropriate for assessing reproducibility in synthesis or degradation studies?

Methodological Answer:

  • Multivariate analysis : Apply principal component analysis (PCA) to identify correlated variables affecting yield or stability .
  • Bayesian inference : Model uncertainty in kinetic parameters to quantify confidence intervals for degradation rates .

Q. How should researchers reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

  • Cross-validation : Use solid-state NMR to confirm crystallographic data when solution-state NMR shows discrepancies due to polymorphism .
  • Dynamic simulations : Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. crystal environments .

Methodological Frameworks for Complex Studies

Q. What systematic approaches ensure ethical and rigorous design in toxicology studies?

Methodological Answer:

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Preclinical guidelines : Align with OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) for regulatory compliance .

Q. How can researchers structure multi-omics studies to investigate this compound’s biological interactions?

Methodological Answer:

  • Integration pipelines : Use platforms like Galaxy or KNIME to combine transcriptomic, proteomic, and metabolomic datasets .
  • Pathway enrichment analysis : Apply tools such as DAVID or MetaboAnalyst to identify perturbed biological pathways .

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